ST7710AA1

Description

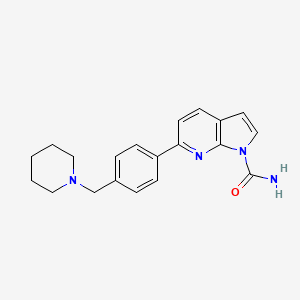

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a pyrrolo[2,3-b]pyridine derivative characterized by a carboxamide group at position 1 and a 4-(piperidin-1-ylmethyl)phenyl substituent at position 6 of the pyrrolopyridine core. Pyrrolo[2,3-b]pyridines are nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

The piperidinylmethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with target proteins .

Propriétés

Formule moléculaire |

C20H22N4O |

|---|---|

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide |

InChI |

InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25) |

Clé InChI |

HIBOPBGHLVWFCH-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Fixation du groupe phényle : Le groupe phényle est introduit par une réaction d'alkylation de Friedel-Crafts.

Construction du fragment pyrrolo[2,3-b]pyridine : Cela peut être réalisé par une série de réactions de cyclisation et de condensation.

Réaction de couplage finale : L'étape finale consiste à coupler l'intermédiaire pipéridine-phényle au fragment pyrrolo[2,3-b]pyridine dans des conditions réactionnelles spécifiques, telles que l'utilisation de réactifs de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le DMAP (4-diméthylaminopyridine).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle qualité pour surveiller les conditions de réaction et la qualité du produit.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide a une large gamme d'applications de recherche scientifique, notamment :

Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les troubles neurologiques.

Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec les cibles biologiques et ses effets sur les processus cellulaires.

Développement pharmaceutique : Il sert de composé de tête dans le développement de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.

Applications industrielles : Le composé est utilisé dans la synthèse d'autres molécules organiques complexes et comme élément constitutif de la fabrication chimique.

Mécanisme d'action

Le mécanisme d'action du 6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, entraînant des changements dans les voies de signalisation cellulaire et les réponses biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes et les voies moléculaires exacts impliqués.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. The presence of a piperidine moiety enhances its pharmacological properties, making it a candidate for drug development.

Cancer Treatment

Research indicates that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide exhibit promising anticancer activity. A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives as potential PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. These derivatives demonstrated significant inhibition of PARP-1 activity in vitro and in vivo, showcasing their potential as anticancer agents .

Table 1: Comparative Inhibition of PARP-1 Activity

| Compound | EC50 (nM) | Tumor Volume Inhibition (%) |

|---|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | 400 | 35 |

| Olaparib | 2.5 | 35 |

The above table illustrates the effectiveness of the compound compared to Olaparib, a well-known PARP inhibitor .

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. Research on piperidine derivatives indicates that they can exhibit neuroprotective properties. For instance, certain piperidine-based compounds have shown efficacy in inhibiting cholinesterase enzymes, which are implicated in Alzheimer’s disease .

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Cholinesterase Inhibition (%) |

|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | TBD |

| N-Benzylpyrrolidine Derivative | 75 |

This table demonstrates the potential for developing new treatments targeting cognitive decline associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a preclinical model using HeLa cells, the compound was evaluated for its ability to inhibit PARP-mediated PARylation following DNA damage induced by hydrogen peroxide treatment. Results showed that treatment with the compound resulted in a dose-dependent decrease in PARylated proteins, indicating effective inhibition of PARP activity .

Case Study 2: Neuroprotective Effects

A study investigating piperidine derivatives noted that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide displayed protective effects against oxidative stress-induced neuronal cell death. This opens avenues for further exploration into their use as neuroprotective agents .

Mécanisme D'action

The mechanism of action of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Key Observations:

Positional Isomerism : The carboxamide group’s position (1 vs. 2) significantly impacts bioactivity. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4) exhibits antimicrobial properties, whereas the target compound’s 1-carboxamide may favor kinase interactions .

Substituent Effects :

- Piperidine vs. Benzylpiperidine : The target compound’s piperidinylmethyl group offers flexibility and moderate lipophilicity compared to the rigid benzylpiperidine in CAS 477600-73-0, which is optimized for selective kinase binding .

- Chloro and SEM Groups : The chloro and SEM-protected analog (CAS 1472039-97-6) serves as a synthetic precursor, highlighting the importance of protecting groups in pyrrolopyridine functionalization .

Activité Biologique

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a piperidin-1-ylmethyl group and a carboxamide functional group. Its structural characteristics suggest significant interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C20H22N4O

- Molecular Weight : 334.4 g/mol

- IUPAC Name : 6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

The structure of this compound allows it to engage in hydrogen bonding due to the carboxamide moiety, which may enhance its interactions with biological targets. The piperidine ring adds to its reactivity and potential pharmacological properties.

Research indicates that 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide acts primarily as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can induce synthetic lethality in cancer cells that are deficient in DNA repair mechanisms, such as those with BRCA mutations. This mechanism positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are attributed to its ability to inhibit PARP activity, leading to increased cancer cell death under conditions where DNA repair is compromised .

- A comparative analysis with other derivatives revealed that modifications in the phenyl and piperidine substituents could enhance the binding affinity towards PARP enzymes, thereby improving anticancer efficacy.

-

Binding Affinity Studies :

- Molecular docking simulations have provided insights into how 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide interacts with the active sites of PARP enzymes. These studies indicate that specific structural features contribute to its selectivity and potency as an inhibitor.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-[4-(Methyl-piperazin-1-ylmethyl)phenyl]-pyrrolo[2,3-b]pyridine-1-carboxamide | Structure | PARP inhibitor |

| 7-Azaindole derivatives | Structure | Anticancer activity |

| Pyrrolo[2,3-d]pyrimidine compounds | Structure | Protein kinase inhibitors |

The unique combination of substituents in 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide enhances its binding affinity and selectivity towards PARP enzymes compared to other derivatives.

Case Studies

A notable case study involved the application of this compound in combination with traditional chemotherapeutics. The study demonstrated that patients with BRCA-mutated tumors showed improved response rates when treated with a regimen including this compound alongside standard chemotherapy. This finding underscores the potential of PARP inhibitors in personalized cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.